molecular formula C6H13NO2 B3273968 (R)-Methyl 3-Aminopentanoate CAS No. 599149-16-3

(R)-Methyl 3-Aminopentanoate

Cat. No.: B3273968
CAS No.: 599149-16-3
M. Wt: 131.17 g/mol
InChI Key: STSLIPZQSYMYNW-RXMQYKEDSA-N
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Description

Significance of Enantiomerically Pure β-Amino Acid Derivatives in Advanced Organic Chemistry

Enantiomerically pure β-amino acid derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. nih.govhilarispublisher.com Their structural motif is a core component of numerous pharmaceuticals, including antiviral, anti-inflammatory, and antibacterial agents. researchgate.net The specific three-dimensional arrangement of atoms in these molecules is crucial for their biological function, often dictating the efficacy and selectivity of a drug. Consequently, the ability to synthesize these compounds in an enantiomerically pure form is a primary objective in medicinal and organic chemistry. hilarispublisher.comrsc.org

The presence of the β-amino acid scaffold can impart unique conformational constraints on peptides, leading to the formation of stable secondary structures like helices and turns. hilarispublisher.com This has significant implications in the design of peptidomimetics and other novel therapeutic agents. Beyond their role in pharmaceuticals, chiral β-amino acid derivatives are also employed as chiral auxiliaries and catalysts in various asymmetric transformations, further highlighting their importance in modern organic synthesis. hilarispublisher.com

The Role of (R)-Methyl 3-Aminopentanoate as a Chiral Synthon in Modern Synthesis

This compound is a specific chiral β-amino acid ester that has gained prominence as a valuable synthon. Its utility lies in its bifunctional nature, possessing both an amine and an ester group, which can be selectively manipulated to build more complex molecular frameworks. The defined stereochemistry at the C3 position makes it an ideal starting material for the synthesis of target molecules where this specific chirality is required.

This compound and its derivatives are utilized as intermediates in the preparation of various physiologically active substances. google.com For instance, derivatives of methyl 3-aminopentanoate are considered in the synthesis of compounds targeting various biological pathways. google.com The strategic incorporation of this compound allows for the efficient and stereocontrolled construction of chiral centers, a key challenge in asymmetric synthesis.

A notable application of this synthon is in the stereoselective synthesis of more complex molecules. For example, the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester provides a direct route to (2S,3R)-2-methyl-3-aminopentanoic acid, a derivative of the parent pentanoate structure. thieme-connect.comresearchgate.net This demonstrates how the inherent chirality of the starting material can be effectively transferred and elaborated upon to create new stereocenters with high fidelity.

PropertyValue
IUPAC Name methyl (3R)-3-aminopentanoate;hydrochloride
CAS Number 532435-35-1
Purity 95%
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol

This data is based on the hydrochloride salt of the compound.

Historical Context and Evolution of Asymmetric Synthesis Methodologies for Related Scaffolds

The development of methods for the asymmetric synthesis of β-amino acids has a rich history, driven by the ever-increasing demand for enantiomerically pure compounds. Early approaches often relied on classical resolution techniques, which, while effective, are inherently inefficient as they discard half of the material. The advent of catalytic asymmetric synthesis revolutionized the field, offering more atom-economical and elegant solutions.

Key strategies that have been developed for the synthesis of chiral β-amino esters include:

Hydrogenation of enamines: The asymmetric hydrogenation of β-dehydroamino acid derivatives using chiral transition metal catalysts (e.g., Rhodium, Ruthenium) is a powerful and widely used method. rsc.orgresearchgate.net

Mannich reaction: The asymmetric Mannich reaction, which involves the addition of an enolate to an imine, provides direct access to β-amino carbonyl compounds. acs.orgbeilstein-journals.org Organocatalysis has emerged as a particularly effective approach for this transformation. acs.org

Conjugate addition: The 1,4-conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another fundamental approach. nih.govorganic-chemistry.org This method has been refined through the use of chiral catalysts and auxiliaries to achieve high levels of stereocontrol.

Biocatalytic processes: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines and their derivatives. google.com

These methodologies have evolved significantly over time, with a continuous focus on improving efficiency, selectivity, and substrate scope. The development of novel chiral ligands and catalysts has been instrumental in this progress, enabling the synthesis of a diverse range of β-amino acid derivatives with exceptional levels of enantiopurity. nih.govresearchgate.net This historical progression has laid the groundwork for the strategic use of specific chiral synthons like this compound in contemporary organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLIPZQSYMYNW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of R Methyl 3 Aminopentanoate and Analogues

Established Chemical Methods for Asymmetric Synthesis

The stereoselective synthesis of (R)-Methyl 3-aminopentanoate and its analogues has been approached through various established chemical methodologies. These methods focus on controlling the stereochemistry at the C3 position to yield the desired (R)-enantiomer. Key strategies include diastereoselective conjugate addition reactions, intramolecular N-H insertion reactions, Wolff rearrangement protocols, and reductive amination strategies.

Diastereoselective Conjugate Addition Reactions

Diastereoselective conjugate addition, also known as Michael addition, is a powerful C-C bond-forming reaction that has been effectively utilized for the asymmetric synthesis of β-amino esters. nih.govyoutube.comresearchgate.net This approach typically involves the addition of a nucleophile to an electron-deficient alkene, such as an α,β-unsaturated ester, to create a new stereocenter. nih.gov The stereoselectivity of the reaction is often controlled by the use of chiral auxiliaries or catalysts.

The conjugate addition of chiral lithium amides to α,β-unsaturated esters has proven to be a highly effective method for the asymmetric synthesis of β-amino esters. researchgate.netorgsyn.org This strategy employs enantiomerically pure lithium amides, which act as chiral ammonia (B1221849) equivalents, adding to the β-position of the unsaturated ester with high diastereoselectivity. orgsyn.org A commonly used reagent is lithium N-benzyl-N-(α-methylbenzyl)amide. orgsyn.org

The diastereoselectivity of the addition can be influenced by the structure of the lithium amide. For instance, α-branched N-substituents on the lithium amide have been shown to yield high levels of stereoselectivity. rsc.org The reaction proceeds through a lithium β-amino enolate intermediate, which can then be protonated to give the β-amino ester. orgsyn.org This methodology has been successfully applied to a wide range of substrates, consistently producing the desired products in high chemical yield and with excellent diastereoselectivity. orgsyn.org

A general procedure involves the reaction of an α,β-unsaturated ester with a solution of the chiral lithium amide at low temperatures, such as -78 °C, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov After the addition is complete, the reaction is quenched to afford the N,N-diprotected β-amino ester. researchgate.net Subsequent deprotection steps, such as hydrogenolysis, can then be employed to remove the chiral auxiliary and reveal the primary β-amino ester. rsc.org

The choice of the α,β-unsaturated ester substrate is crucial for the success of the conjugate addition reaction. Simple α,β-unsaturated esters, such as methyl crotonate, have been used to synthesize analogues of this compound. nih.gov The geometry of the double bond (E or Z) can influence the stereochemical outcome of the reaction.

The reaction of these substrates with chiral lithium amides leads to the formation of a new stereocenter at the β-carbon. nih.gov The inherent chirality of the lithium amide directs the approach of the nucleophile to one face of the α,β-unsaturated ester, resulting in a highly diastereoselective transformation. nih.gov This method provides a direct route to enantiomerically enriched β-amino esters, which are valuable precursors for a variety of biologically active molecules. nih.gov The continuous flow synthesis of β-amino α,β-unsaturated esters has also been explored, offering a scalable and efficient alternative to batch processes. researchgate.netorganic-chemistry.org

Table 1: Examples of Diastereoselective Conjugate Addition Reactions This table is interactive. You can sort and filter the data.

Nucleophile Substrate Product Diastereomeric Excess (de) Reference
Lithium N-benzyl-N-α-methylbenzylamide Methyl crotonate N,N-dibenzyl-α-methylbenzyl-3-aminobutanoate High nih.gov
Chiral Lithium Amide α,β-Unsaturated Ester β-Amino Ester High researchgate.netorgsyn.org
Lithium (α-methylbenzyl)(3,4-dimethoxybenzyl) amide Enoate N,N-diprotected β-amino ester High researchgate.net

Intramolecular NH-Insertion Reactions in β-Amino Acid Precursors

Intramolecular N-H insertion reactions catalyzed by transition metals, particularly rhodium(II) complexes, represent an efficient strategy for the synthesis of cyclic β-amino acid derivatives. ncl.res.in This methodology involves the generation of a metal carbene from a diazo compound, which then undergoes an intramolecular insertion into an N-H bond to form a new C-N bond and create a heterocyclic ring system. researchgate.net

This approach is highly stereoselective, with the stereochemistry of the product being controlled by the existing stereocenters in the precursor molecule. ncl.res.in For example, the rhodium acetate-catalyzed reaction of a D-glucose-derived δ-amino α-diazo β-ketoester leads to a stereoselective β-facial intramolecular N-H insertion, forming a bicyclic pyrrolidinone skeleton in high yield. ncl.res.in These cyclic structures can then be further elaborated to produce a variety of valuable compounds. ncl.res.in The development of chiral catalysts has also enabled enantioselective N-H insertion reactions, providing access to a range of chiral amino acid derivatives. rsc.orgresearchgate.netresearchgate.net

Wolff Rearrangement Protocols for β-Amino Esters

The Wolff rearrangement is a versatile reaction in organic synthesis that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org This ketene intermediate can be trapped by various nucleophiles, such as alcohols, to generate carboxylic acid derivatives, including β-amino esters. wikipedia.orgorganic-chemistry.org This reaction sequence, often part of the Arndt-Eistert homologation, allows for a one-carbon chain extension of an α-amino acid to a β-amino acid. wikipedia.org

The asymmetric Wolff rearrangement, utilizing a chiral center in the α-diazoketone precursor, can be used to control the stereochemistry of the newly formed stereocenter in the β-amino ester product. acs.orgnih.govacs.org Photoinduced Wolff rearrangements of α-amino-α'-methyl-α'-diazoketones have been shown to produce α-methyl-β-amino acid esters with good stereoselectivity. acs.orgnih.govacs.org The stereochemical outcome can be influenced by factors such as steric effects and reaction temperature. acs.orgacs.org Silver salts, such as silver benzoate, are often used to catalyze the Wolff rearrangement under mild conditions, which is particularly advantageous for substrates containing sensitive functional groups like the Fmoc protecting group. nih.govorganic-chemistry.org Ultrasound promotion has also been employed to facilitate this reaction efficiently. organic-chemistry.org

Reductive Amination Strategies for β-Keto Esters and Analogues

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of β-amino ester synthesis, this strategy involves the reaction of a β-keto ester with an amine source, followed by reduction of the resulting imine or enamine intermediate. nih.govresearchgate.net The direct asymmetric reductive amination (DARA) of β-keto esters using a chiral catalyst and a reducing agent provides a straightforward route to enantiomerically enriched β-amino esters. acs.org

Both enzymatic and transition-metal-catalyzed approaches have been developed for this transformation. Reductive aminases (RedAms) have emerged as powerful biocatalysts for the stereoselective amination of ketones. frontiersin.orgrsc.org These enzymes can catalyze the reductive amination of β-keto esters to furnish N-substituted β-amino esters with high enantioselectivity. nih.govnih.gov

Transition metal catalysts, particularly those based on ruthenium, have also been employed for the direct asymmetric reductive amination of ketones. researchgate.netnih.gov Ruthenium complexes with chiral ligands can effectively catalyze the hydrogenation of the in situ-formed imine intermediate, leading to the desired chiral amine product in high yield and enantiomeric excess. nih.govrsc.orgbohrium.com While the reductive amination of β-keto esters is well-established, the application to α-substituted β-keto esters can present challenges regarding stereochemical control at both the α and β positions. nih.govresearchgate.net

Table 2: Summary of Reductive Amination Approaches This table is interactive. You can sort and filter the data.

Carbonyl Substrate Amine Source Catalyst Type Key Features Reference
β-Keto Ester Primary Amine Reductive Aminase (IRED) High enantioselectivity, mild conditions nih.govnih.gov
β-Keto Ester Ammonia/Ammonium Salts Ruthenium Complex Direct asymmetric synthesis researchgate.netnih.gov
Amino acid-derived β-keto ester α-Amino Ester NaBH3CN/AcOH Two-step procedure nih.gov

Aza-Michael Additions for β-Amino Ester Scaffolds

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands as a powerful and atom-economical method for the formation of C-N bonds, providing direct access to β-amino carbonyl scaffolds. researchgate.net The development of asymmetric variants of this reaction has been crucial for the enantioselective synthesis of β-amino esters.

Organocatalysis has emerged as a particularly effective strategy for asymmetric aza-Michael additions. nih.gov Chiral organocatalysts, such as cinchona alkaloids, squaramides, and bifunctional thioureas, activate the substrates through non-covalent interactions like hydrogen bonding, facilitating highly enantioselective transformations. nih.govrsc.org For instance, chiral bifunctional thiourea (B124793) catalysts have been successfully employed in the cascade aza-Michael/Michael reaction of anilines to nitroolefin enoates, affording polysubstituted chiral 4-aminobenzopyrans with excellent stereoselectivities. rsc.org

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For example, (S,S)-(+)-pseudoephedrine has been utilized as a chiral auxiliary in the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides. mdpi.comresearchgate.net The resulting β-amino amide adducts can then be readily converted to the corresponding highly enantioenriched β-amino esters. mdpi.comresearchgate.net

The following table summarizes representative examples of organocatalyzed aza-Michael additions for the synthesis of β-amino ester derivatives:

Catalyst/AuxiliaryNucleophileMichael AcceptorProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Chiral bifunctional thioureaAniline derivativeNitroolefin enoatePolysubstituted chiral 4-aminobenzopyran71-96>99:1>99
(S,S)-(+)-pseudoephedrineLithium benzylamideα,β-unsaturated amideβ-amino amideGoodHighHigh
9-epi-9-amino-9-deoxyquinine4-nitrophthalimideα,β-unsaturated ketoneMichael adduct49-98-95-99

Photoredox-Mediated Approaches to Unnatural Amino Acids

Visible-light photoredox catalysis has recently gained prominence as a mild and efficient tool for the synthesis of unnatural amino acids, including β-amino acids. uni-greifswald.de This methodology relies on the generation of radical intermediates under gentle conditions, which can then participate in a variety of bond-forming reactions. uni-greifswald.de

One common strategy involves the decarboxylation of carboxylic acids to generate carbon-centered radicals. mdpi.com These radicals can then be added to suitable acceptors, such as imines, to form new C-C bonds and construct the amino acid backbone. mdpi.com Another approach utilizes the activation of C–O bonds in aliphatic alcohols, via their oxalate (B1200264) esters, to produce alkyl radicals that can be coupled with chiral glyoxylate-derived N-sulfinyl imines in an asymmetric fashion. nih.gov

Furthermore, photoredox catalysis has been successfully combined with other catalytic modes, such as Brønsted acid catalysis, to achieve enantioconvergent radical cross-coupling reactions. frontiersin.orgdntb.gov.ua This dual catalytic system allows for the synthesis of enantioenriched unnatural α-amino acid derivatives from racemic starting materials. frontiersin.orgdntb.gov.ua While the primary focus has been on α-amino acids, these methods hold promise for adaptation to the synthesis of β-amino esters.

The table below illustrates the diversity of photoredox-mediated approaches to amino acid synthesis:

PhotocatalystRadical PrecursorRadical AcceptorProductYield (%)Stereoselectivity
Acridinium saltCarboxylic acidImineUnnatural α-amino acidup to 60-
Not specifiedAliphatic alcohol (as oxalate ester)Chiral N-sulfinyl imineUnnatural α-amino acid22-76High
Not specifiedGlycine ester and racemic α-bromoketone-Enantioenriched α-amino acid derivativeHighHigh dr and ee

Asymmetric Hydrogenation of γ-Ketoacids and its Relevance to β-Amino Esters

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral molecules. While the direct asymmetric hydrogenation of γ-ketoacids primarily leads to the formation of chiral γ-lactones, this methodology is relevant to the synthesis of β-amino esters through the hydrogenation of suitable precursors like β-enamino esters.

The asymmetric hydrogenation of β-enamino esters, catalyzed by transition metal complexes with chiral ligands, provides a direct route to β-amino esters with high enantioselectivity. nih.gov Rhodium and ruthenium catalysts, in particular, have been extensively studied for this transformation. nih.govfrontiersin.org For instance, Rh-TangPhos catalysts have been shown to be highly effective in the asymmetric hydrogenation of N-aryl β-enamino esters, yielding the corresponding N-aryl β-amino esters with up to 96.3% ee. nih.gov

The success of these reactions is often dependent on the choice of the chiral ligand, the substrate structure, and the reaction conditions. The electronic properties of the substituents on both the enamine nitrogen and the β-position of the double bond can significantly influence the reactivity and enantioselectivity of the hydrogenation.

The following table provides examples of the asymmetric hydrogenation of β-enamino esters to β-amino esters:

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
[Rh(cod)DuanPhos]BF4β-Amino ketoneChiral β-amino alcoholHigh>99
Rh-TangPhosN-aryl β-enamino esterN-aryl β-amino esterHighup to 96.3
Rh-Me-DuPHOS3-cyano-5-methylhex-3-enoic acid salt(S)-3-cyano-5-methylhexanoateHighVery high

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity.

ω-Transaminase Catalyzed Reactions for Chiral Amine Formation

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. rsc.org This capability makes them powerful tools for the synthesis of chiral amines, including β-amino acids. mdpi.comfrontiersin.org

The asymmetric synthesis of chiral amines from prochiral ketones is a highly attractive application of ω-transaminases, as it can theoretically achieve 100% conversion to the desired enantiomer. nih.gov The enzyme stereoselectively adds an amino group to the ketone, creating a new chiral center with high fidelity. However, these reactions are often limited by unfavorable thermodynamic equilibria. nih.gov To overcome this, various strategies have been developed, such as using "smart" amine donors that form easily removable byproducts or coupling the transamination with a downstream reaction to pull the equilibrium towards the product side. mdpi.com

Protein engineering has also played a crucial role in expanding the substrate scope and improving the catalytic efficiency of ω-transaminases for the synthesis of bulky and non-natural chiral amines. mdpi.com

The following table summarizes the application of ω-transaminases in the synthesis of chiral amines:

Enzyme SourceReaction TypeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Burkholderia graminis C4D1MKinetic Resolutionrac-β-phenylalanine(R)-β-phenylalanine~50>99
Sphaerobacter thermophilusKinetic Resolutionβ- and γ-amino acidsEnantioenriched amino acids-High
Engineered Vibrio fluvialisAsymmetric SynthesisKetone precursor for Apremilast intermediate(S)-amine intermediate75>99.5

Engineered Amino Acid Dehydrogenases (e.g., Glutamate (B1630785) Dehydrogenase)

Engineered amino acid dehydrogenases, particularly glutamate dehydrogenase (GDH), have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amino acids. nih.gov These enzymes catalyze the reversible oxidative deamination of an amino acid to its corresponding α-keto acid and ammonia. nih.gov By engineering these enzymes, their substrate specificity can be altered to accept non-natural substrates, such as those required for the synthesis of this compound.

A notable example involves the engineering of glutamate dehydrogenase from Escherichia coli (EcGDH) for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived feedstock. frontiersin.org Through crystal structure analysis and combinatorial saturation mutagenesis, key residues affecting substrate specificity were identified and modified, resulting in an engineered enzyme with significantly enhanced activity towards the non-natural substrate. frontiersin.org This approach highlights the potential of engineered GDH in producing valuable γ-amino acids and expands the toolbox for synthesizing chiral amines. frontiersin.org

Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications by mimicking natural evolution in a laboratory setting. This process involves iterative rounds of gene mutation and screening or selection to identify enzyme variants with desired properties, such as enhanced activity, stability, or altered substrate specificity. researchgate.net

In the context of synthesizing β-amino acids, directed evolution has been successfully applied to engineer amino acid dehydrogenases. For instance, a β-amino acid dehydrogenase (β-AADH) was developed by engineering an L-erythro-3,5-diaminohexanoate dehydrogenase. researchgate.net The engineered enzyme exhibited a 200-fold increase in activity towards (R)-β-homomethionine compared to the wild-type enzyme. researchgate.net This engineered β-AADH was then utilized in the reductive amination of corresponding β-keto acids to produce various β-amino acids. researchgate.net

Computational redesign and site-saturation mutagenesis are key strategies in substrate specificity engineering. By identifying residues that sterically hinder the binding of bulkier, non-natural substrates, researchers can create focused mutant libraries. For example, engineering of β-methylaspartate ammonia lyase from Clostridium tetanomorphum (CtMAL) involved targeting residues that were predicted to block the active site. This led to variants capable of aminating bulky substrates that the wild-type enzyme could not process, enabling the synthesis of valuable compounds like threo-3-benzyloxyaspartate. nih.gov

The following table summarizes the key mutations and their effects on the engineered amino acid dehydrogenases.

EnzymeOriginal SubstrateEngineered SubstrateKey MutationsImprovement
E. coli Glutamate Dehydrogenase (EcGDH)GlutamateLevulinic AcidK116Q/N348MEfficient synthesis of (R)-4-aminopentanoic acid frontiersin.org
Candidatus Cloacamonas acidaminovorans 3,5-DAHDHL-erythro-3,5-diaminohexanoateβ-keto acidsDomain scanning mutagenesis~200-fold increased activity for (R)-β-homomethionine researchgate.net
Clostridium tetanomorphum β-methylaspartate ammonia lyase (CtMAL)2-methylfumarate2-hexylfumarateL384AEnabled amination of bulky substrates nih.gov

Many oxidoreductases, including amino acid dehydrogenases, require expensive nicotinamide (B372718) cofactors like NAD(P)H for their catalytic activity. google.comnih.gov The stoichiometric use of these cofactors is economically prohibitive for large-scale industrial processes. illinois.edu Therefore, efficient in situ cofactor regeneration systems are crucial for the economic viability of these biocatalytic transformations. nih.gov

Enzymatic methods are the most common and effective for cofactor regeneration due to their high specificity and compatibility with the main biocatalytic reaction. researchgate.netacs.org A second enzyme and a sacrificial substrate are typically employed to regenerate the reduced cofactor. Commonly used enzyme/substrate systems for regenerating NADPH include:

Glucose Dehydrogenase (GDH) with glucose. researchgate.net

Formate (B1220265) Dehydrogenase (FDH) with formate. illinois.edu

Glucose-6-phosphate Dehydrogenase (G6PDH) with glucose-6-phosphate. acs.org

For example, in the synthesis of (R)-4-aminopentanoic acid using an engineered GDH, a coupled system with Bacillus subtilis formate dehydrogenase (BsFDH) was used to regenerate NADPH, driving the reaction to over 97% conversion. frontiersin.org The selection of the regeneration system depends on factors like cost of the sacrificial substrate, potential for product inhibition, and compatibility with the primary enzyme's optimal reaction conditions. acs.org

Regeneration EnzymeSacrificial SubstrateByproductAdvantagesDisadvantages
Glucose Dehydrogenase (GDH)GlucoseGluconolactone/Gluconic AcidInexpensive substrate researchgate.netPotential for byproduct inhibition
Formate Dehydrogenase (FDH)FormateCarbon DioxideGaseous byproduct is easily removed illinois.eduSubstrate can be inhibitory
Glucose-6-phosphate Dehydrogenase (G6PDH)Glucose-6-phosphate6-phosphoglucono-δ-lactoneHigh efficiency acs.orgHigh cost of substrate acs.org

Hybrid Biocatalytic Systems and Nanoflower Architectures

Hybrid nanoflowers offer several advantages over traditional immobilization methods:

High Surface Area: The porous, flower-like morphology provides a large surface area-to-volume ratio, which can reduce mass transfer limitations between the enzyme, substrate, and product. researchgate.net

Enhanced Stability: The inorganic component can protect the enzyme from harsh environmental conditions, leading to improved thermal and operational stability. semanticscholar.org

Mild Synthesis Conditions: The formation of nanoflowers occurs under mild, aqueous conditions, which helps in preserving the enzyme's native conformation and activity. rsc.org

Increased Catalytic Activity: In some cases, the immobilization within nanoflowers has been reported to increase the catalytic activity of the enzyme compared to its free form. mdpi.com

These hybrid biocatalytic systems have shown promise in various applications, including the synthesis of medical intermediates. rsc.org While the direct application to this compound synthesis is yet to be extensively reported, the principles of enhanced stability and activity make it a promising area for future research.

Advanced Synthetic Methodologies

Beyond biocatalysis, advanced chemical synthetic methodologies are continuously being developed to improve the efficiency, stereoselectivity, and sustainability of producing chiral molecules like this compound.

One-Pot Stereoselective Processes

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. researchgate.net Developing one-pot stereoselective processes for the synthesis of chiral β-amino esters is a key goal in organic synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions and improve yields. nih.gov For instance, a novel one-pot, microwave-assisted cyclization-methylation of amino alcohols using dimethyl carbonate has been developed. researchgate.netnih.gov While not directly synthesizing the target compound, this methodology demonstrates the potential of one-pot strategies in efficiently creating complex chiral molecules.

Tandem reactions that create multiple stereocenters in a single transformation are particularly valuable. For example, catalytic asymmetric methods have been developed for the preparation of enantioenriched β-hydroxy (E)-enamines and aminocyclopropanes in a one-pot procedure, achieving good yields and high enantioselectivities. nih.gov Such strategies, if adapted, could provide efficient routes to precursors of this compound.

Sustainable Synthesis Utilizing Biomass-Derived Feedstocks

The transition towards a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks derived from biomass. rsc.org This approach offers a sustainable alternative to traditional petrochemical-based syntheses. pnas.org

Levulinic acid, a platform chemical readily obtainable from the acid-catalyzed hydrolysis of lignocellulosic biomass, is a key starting material for various value-added chemicals. frontiersin.org As previously mentioned, engineered glutamate dehydrogenases have been successfully used to convert levulinic acid into (R)-4-aminopentanoic acid, a close analogue of the target compound. frontiersin.org This demonstrates a proof-of-concept for the biocatalytic upgrading of biomass-derived feedstocks to chiral amino acids.

Chemocatalytic approaches are also being explored for the conversion of biomass-derived α-hydroxyl acids into amino acids. pnas.org For example, a heterogeneous catalytic system has been developed for the synthesis of various amino acids from these renewable starting materials. pnas.org Furthermore, photocatalytic methods using visible light have been employed to convert biomass-derived α-hydroxyl acids and even glucose directly into amino acids under mild conditions. researchgate.net These sustainable approaches, combining renewable feedstocks with efficient catalytic systems, represent the future of chemical manufacturing. frontiersin.orgnih.gov

Stereochemical Characterization and Enantiomeric Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the synthesized structure of (R)-Methyl 3-Aminopentanoate, ensuring all atoms are correctly placed and verifying the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A full suite of NMR experiments provides unambiguous evidence for the constitution of this compound.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide the primary framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, protons and carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). pdx.edulibretexts.org

Based on established chemical shift ranges for similar structural motifs, the following assignments for this compound are predicted. pdx.eduillinois.eduoregonstate.edupitt.edunetlify.app

Predicted ¹H NMR Spectral Data

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H5 ~ 0.9 Triplet 3H ~ 7.5
H4 ~ 1.5 Multiplet 2H
NH₂ ~ 1.7 Broad Singlet 2H
H2 ~ 2.4 Doublet 2H ~ 6.5
H3 ~ 3.1 Multiplet 1H

Predicted ¹³C NMR Spectral Data

Position Chemical Shift (δ, ppm)
C5 ~ 10
C4 ~ 29
C2 ~ 41
C3 ~ 48
OCH₃ ~ 52

¹⁵N NMR: A proton-decoupled ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom of the primary amine. The chemical shift is highly sensitive to solvent and pH but would confirm the presence of a single nitrogen environment.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H3 and the adjacent methylene (B1212753) protons at H2 and H4, as well as between H4 and the methyl protons at H5. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC maps long-range (2-3 bond) couplings between protons and carbons. princeton.edu Key correlations would include the one between the methoxy (B1213986) protons (OCH₃) and the carbonyl carbon (C1), and between the H2 protons and the carbonyl carbon (C1), definitively establishing the ester functionality and its connection to the aliphatic chain. science.gov

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is essential for confirming stereochemistry and conformational preferences. Correlations observed in a ROESY or NOESY spectrum can help to confirm the relative orientation of substituents around the chiral center.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming its structure as a primary amine and a methyl ester. docbrown.infodocbrown.info

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400-3250 N-H Stretch Primary Amine Medium (often two bands)
2960-2850 C-H Stretch Aliphatic (CH₃, CH₂, CH) Strong
1750-1735 C=O Stretch Ester (Carbonyl) Strong
1650-1580 N-H Bend Primary Amine Medium
1250-1000 C-O Stretch Ester Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound (Molecular Formula: C₆H₁₃NO₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The protonated molecule, [M+H]⁺, would be observed in positive-ion mode ESI-HRMS.

Molecular Formula: C₆H₁₃NO₂

Calculated Monoisotopic Mass: 131.09463 g/mol

Expected [M+H]⁺ Ion: 132.10191 m/z

An experimental mass measurement within a very low error margin (typically < 5 ppm) of the calculated value provides high confidence in the assigned molecular formula. rsc.org

Chromatographic Methods for Enantiomeric Excess Determination and Separation

While spectroscopy confirms the chemical structure, chromatography is essential for assessing its stereochemical purity. Chiral chromatography is specifically designed to separate enantiomers, allowing for the quantification of the enantiomeric excess (% ee) of the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of this compound. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether phases are commonly effective for separating chiral amines and amino acid esters. tandfonline.comtandfonline.comyakhak.org The separation allows for the integration of the peaks corresponding to the (R) and (S) enantiomers, from which the enantiomeric excess can be precisely calculated.

Typical Chiral HPLC Method Parameters

Parameter Description
Column Chiral Stationary Phase (e.g., Daicel Chiralpak® series, Crownpak® CR(+)) tandfonline.comtandfonline.com
Mobile Phase Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol, ethanol) with a possible additive like diethylamine. yakhak.org
Flow Rate 0.5 - 1.0 mL/min
Temperature Controlled, often ambient or sub-ambient to enhance resolution. tandfonline.comtandfonline.com

| Detection | UV detector (if the molecule or a derivative is chromophoric) or Evaporative Light Scattering Detector (ELSD). |

Gas Chromatography (GC) is another powerful technique for chiral separations, but it requires analytes to be volatile and thermally stable. Amino acid esters are often not sufficiently volatile and can exhibit poor peak shapes. Therefore, a chemical modification step known as derivatization is necessary.

The primary amine group of this compound is derivatized, typically by acylation with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or a chloroformate. researchgate.netnih.gov The resulting derivative is more volatile and can be analyzed on a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane (e.g., Chirasil-Val). nih.govresearchgate.net The mass spectrometer serves as a highly sensitive and selective detector. This method is highly effective for quantifying trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

Typical Chiral GC-MS Method Parameters

Parameter Description
Derivatization Reagent Trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyl chloroformate (HFBCF). nih.govresearchgate.net
Column Chiral Capillary Column (e.g., Chirasil-L-Val). researchgate.net
Carrier Gas Helium or Hydrogen
Temperature Program A temperature gradient is used to elute the derivatized compounds.

| Detector | Mass Spectrometer (MS), often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. researchgate.net |

Optical Rotation and Circular Dichroism Spectroscopy for Chirality Confirmation

While X-ray crystallography provides the absolute configuration, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy are essential for routine confirmation of chirality and assessment of enantiomeric purity in bulk samples. purechemistry.org

Optical Rotation

Optical rotation is the phenomenon where the plane of polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation, α, using the following formula:

[α] = α / (l × c)

where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration of the sample in grams per milliliter (g/mL). The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line at 589 nm). libretexts.org

For this compound, a positive (+) or dextrorotatory rotation would be expected, while its enantiomer, (S)-Methyl 3-Aminopentanoate, would exhibit a negative (-) or levorotatory rotation of the same magnitude under identical conditions. libretexts.org It is important to note that there is no simple correlation between the R/S designation and the sign of the optical rotation. libretexts.org

Table 2: Principles of Optical Rotation Measurement

ParameterDefinitionRelevance to this compound
Observed Rotation (α) The angle in degrees by which the plane of polarized light is rotated by the sample.This is the experimentally measured value.
Specific Rotation ([α]) A standardized physical constant for a chiral compound.The specific rotation value would be a key identifier for this compound and a measure of its enantiomeric purity.
Dextrorotatory (+) Clockwise rotation of the plane of polarized light.A potential characteristic of the (R)-enantiomer.
Levorotatory (-) Counter-clockwise rotation of the plane of polarized light.The characteristic of the (S)-enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org This differential absorption arises from the interaction of the polarized light with the chiral chromophores within the molecule. The resulting CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength.

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The specific shape and sign of the CD bands (positive or negative Cotton effects) are directly related to the absolute configuration of the molecule. For this compound, the ester carbonyl group and the amino group would be the primary chromophores contributing to the CD spectrum.

While specific CD spectral data for this compound are not available in the reviewed literature, studies on similar chiral amino acid esters demonstrate the utility of this technique. nih.gov The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration through empirical rules or by comparison with theoretical calculations. mdpi.comresearchgate.net

Table 3: Key Aspects of Circular Dichroism Spectroscopy

FeatureDescriptionApplication to this compound
Chromophore A part of a molecule that absorbs light.The carbonyl group of the ester and the amino group are the relevant chromophores.
Circularly Polarized Light Light in which the electric field vector rotates in a helical path, either to the left or right.The differential absorption of left and right circularly polarized light is measured.
Cotton Effect The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance.The sign and magnitude of the Cotton effect in the CD spectrum would be characteristic of the (R)-configuration.
CD Spectrum A plot of the difference in absorbance of left and right circularly polarized light versus wavelength.The CD spectrum provides a "fingerprint" of the chiral structure and can be used to confirm the absolute configuration and assess enantiomeric purity.

Applications of R Methyl 3 Aminopentanoate in Complex Molecular Synthesis

In the Construction of Peptidomimetics and Constrained Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess modified backbones to improve properties such as stability and bioavailability. (R)-Methyl 3-aminopentanoate is a key building block in this area, particularly for the synthesis of β-peptides and heterocyclic structures that can act as constrained amino acid surrogates.

β-Peptides are polymers of β-amino acids. Unlike their α-peptide counterparts, they are resistant to proteolytic degradation and can fold into stable, predictable secondary structures, such as helices and sheets. This compound is a precursor to (R)-3-aminopentanoic acid, a β³-amino acid (where the substituent is on the C-3 carbon).

The synthesis of β-peptides typically employs solid-phase peptide synthesis (SPPS) using Fmoc-based chemistry. nih.gov The required N-Fmoc protected (R)-3-aminopentanoic acid can be synthesized from the corresponding α-amino acid, (R)-2-aminobutyric acid, through methods like the Arndt-Eistert homologation. Once prepared, it can be incorporated into a growing peptide chain. nih.govrsc.org

Table 2: Role of this compound in β-Peptide Synthesis

FeatureDescription
Monomer Type Precursor to (R)-3-aminopentanoic acid, a chiral β³-amino acid.
Synthesis Method Incorporated into peptides via solid-phase peptide synthesis (SPPS) after conversion to its N-Fmoc protected form. nih.gov
Resulting Structure Promotes the formation of stable secondary structures, particularly the 14-helix.
Application Used in the design of foldamers—non-natural oligomers with predictable, folded conformations—for applications in materials science and medicinal chemistry.

The carbon backbone of this compound can potentially be used to construct heterocyclic rings, which can serve as conformationally restricted amino acid mimics.

Piperidine (B6355638) Scaffolds: The synthesis of a piperidine ring from this compound is chemically feasible. The intramolecular cyclization of a δ-amino acid, such as 3-aminopentanoic acid, leads to the formation of a δ-lactam, which is a six-membered piperidin-2-one ring. This transformation is a well-established reaction in organic synthesis. The resulting chiral 4-ethyl-piperidin-2-one could then be further modified to generate a variety of substituted piperidine derivatives. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in many pharmaceuticals.

Azetidine, Oxetane, and Pyrrolidine Scaffolds: The synthesis of four-membered (azetidine, oxetane) or five-membered (pyrrolidine) rings from the five-carbon linear chain of 3-aminopentanoate via direct intramolecular cyclization is not a straightforward or chemically favorable process. The bond angles and distances are not suitable for forming these smaller ring systems without significant molecular rearrangement or the use of complex multi-step synthetic routes not directly starting from the intact backbone of this specific β-amino acid. The scientific literature does not provide examples of this compound being used as a direct precursor for these particular heterocyclic systems.

Precursor in Stereoselective Organic Transformations

The utility of this compound as a precursor is rooted in its ability to introduce a specific stereocenter into a target molecule, influencing the stereochemical outcome of subsequent reactions.

Diastereoselective Conjugate Addition Reactions

While specific examples detailing the use of this compound in diastereoselective conjugate addition reactions are not extensively documented in readily available literature, chiral β-amino esters, in general, are valuable precursors in such transformations. In these reactions, the chiral center of the β-amino ester can direct the approach of a nucleophile to an α,β-unsaturated system, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. The inherent chirality of the this compound molecule can be exploited by converting it into a chiral auxiliary or a nucleophile that participates in Michael-type additions to generate products with controlled stereochemistry.

Formation of Chiral γ-Amino Acids (e.g., (R)-4-Aminopentanoic Acid from Levulinic Acid)

This compound can serve as a precursor for the synthesis of other valuable chiral molecules, including γ-amino acids. For instance, the synthesis of (R)-4-aminopentanoic acid, a chiral γ-amino acid, often starts from levulinic acid. While enzymatic reductive amination of levulinic acid is a common route, synthetic strategies involving chiral precursors can also be employed. This compound could, through a series of chemical transformations such as homologation and functional group manipulations, be converted to (R)-4-aminopentanoic acid, thereby transferring its stereochemical information to the final product.

Synthesis of Intermediates for Chiral Amines and Amino Alcohols

The functional groups present in this compound make it a suitable starting material for the synthesis of intermediates leading to chiral amines and amino alcohols. The ester group can be reduced to an alcohol, and the amino group can be further functionalized. For example, reduction of the methyl ester would yield the corresponding chiral amino alcohol. Alternatively, the amine can be protected and the ester moiety can be subjected to various transformations to build a more complex carbon skeleton, which can then be converted into a variety of chiral amines and amino alcohols.

Integration into Multistep Total Synthesis Strategies of Complex Targets

The application of this compound as a chiral building block in the total synthesis of complex natural products or pharmaceutically active molecules is a testament to its utility. By incorporating this fragment early in a synthetic sequence, its stereocenter can serve as a foundation for establishing the stereochemistry of the final target. Although specific, high-profile examples of total syntheses explicitly starting from this compound are not widespread in the literature, the general strategy of using chiral β-amino esters is a well-established practice in organic synthesis. These building blocks are particularly useful for constructing portions of molecules that contain a 1,3-amino alcohol or related structural motifs.

Future Perspectives and Emerging Research Directions

Development of Novel Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

The pursuit of highly efficient and enantioselective methods for synthesizing β-amino acid derivatives remains a central theme in organic chemistry. nih.gov Future research will likely focus on the discovery and optimization of new catalytic systems that offer improved performance over existing methods for producing (R)-Methyl 3-Aminopentanoate.

Organocatalysis: The field of asymmetric organocatalysis presents a powerful, metal-free approach for synthesizing chiral molecules. researchgate.net Future developments are expected in the design of more sophisticated chiral Brønsted acids, Lewis bases, and phase-transfer catalysts. nih.gov For the synthesis of β-amino esters, novel catalysts derived from simple amino amides or cinchona alkaloids could offer enhanced activity and selectivity, operating under mild, environmentally benign conditions. mdpi.com The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, is a particularly promising avenue for achieving high enantioselectivity in reactions like the conjugate addition of amines to α,β-unsaturated esters.

Metal Catalysis: Earth-abundant metals like nickel are gaining traction as sustainable alternatives to precious metal catalysts. nih.gov Nickel-catalyzed asymmetric cross-coupling reactions, for instance, could provide novel pathways to unnatural amino acids and their derivatives. nih.gov Future research may explore the development of novel chiral ligands for molybdenum, nickel, or other transition metals to catalyze the asymmetric amination or hydrogenation of suitable prochiral precursors to this compound. nih.gov The goal is to develop robust catalysts that are tolerant of a wide variety of functional groups and can operate under mild conditions with high turnover numbers. nih.govnih.gov

Catalyst TypePotential Approach for this compound SynthesisKey Advantages
Chiral Organocatalysts Asymmetric conjugate addition of an amine source to methyl pent-2-enoate.Metal-free, lower toxicity, mild reaction conditions, environmentally friendly. researchgate.net
Chiral Phosphoric Acids Catalyzing the addition of nucleophiles to imines derived from methyl 3-oxopentanoate (B1256331).High enantioselectivity, operational simplicity. chemrxiv.org
Nickel-based Catalysts Enantioconvergent cross-coupling of a racemic alkyl halide with an organozinc reagent. nih.govUse of earth-abundant metal, tolerance of various functional groups. nih.gov
Molybdenum-based Catalysts Asymmetric amination of α-hydroxy esters as precursors. nih.govHighly efficient C-N bond formation, potential for drug synthesis. nih.gov

Advanced Enzyme Engineering for Broader Substrate Ranges and Improved Efficiencies

Biocatalysis offers a highly selective and sustainable route to chiral compounds. Transaminases (TAs) and other enzymes have demonstrated significant potential for the synthesis of optically pure β-amino acids. nih.gov Future progress will heavily rely on advanced enzyme engineering techniques to overcome current limitations.

Directed Evolution and Site-Directed Mutagenesis: Techniques such as directed evolution can be used to engineer enzymes with enhanced activity, stability, and stereoselectivity for non-natural substrates, such as the precursors to this compound. nih.gov By creating and screening vast libraries of enzyme variants, researchers can identify mutants with tailored properties. For example, engineering a transaminase to efficiently accept methyl 3-oxopentanoate as a substrate could provide a direct and highly enantioselective route to the target molecule. researchgate.net

Expanding Substrate Scope: A key challenge is the often-limited substrate range of wild-type enzymes. researchgate.net Protein engineering can broaden this scope, allowing enzymes to process a wider variety of starting materials. Structure-guided mutagenesis, where specific amino acid residues in the enzyme's active site are targeted for modification, has been successfully used to alter substrate specificity. frontiersin.org This approach could be used to develop a glutamate (B1630785) dehydrogenase or a similar enzyme capable of the reductive amination of levulinic acid derivatives to produce γ-amino acids, a strategy that could be adapted for β-amino acid synthesis. frontiersin.org The goal is to create robust biocatalysts that are not only highly selective but also efficient for industrial-scale production.

Engineering StrategyObjective for this compound SynthesisExpected Outcome
Directed Evolution Enhance catalytic efficiency and stereoselectivity of a transaminase towards methyl 3-oxopentanoate.An enzyme variant with higher conversion rates and >99% enantiomeric excess (ee). nih.gov
Structure-Guided Mutagenesis Modify the active site of a dehydrogenase to accept a prochiral pentanoate derivative.A novel biocatalyst for the asymmetric reductive amination to the target molecule. frontiersin.org
Substrate Engineering Develop chemo-enzymatic cascades starting from stable β-keto esters. researchgate.netAn efficient multi-step synthesis that avoids handling unstable intermediates. nih.govresearchgate.net
Cofactor Regeneration Co-expression of enzymes for in-situ cofactor recycling (e.g., formate (B1220265) dehydrogenase for NAD(P)H). frontiersin.orgImproved process economy and sustainability by reducing the need for expensive cofactors.

Implementation of Continuous Flow Methodologies for Large-Scale Stereoselective Production

The transition from traditional batch manufacturing to continuous flow processes is a key trend in the chemical and pharmaceutical industries, offering numerous advantages for the production of chiral amines and their derivatives. bohrium.comrsc.org

Advantages of Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. researchgate.net These systems can enhance productivity and scalability while often improving process safety. bohrium.comrsc.org For the synthesis of this compound, a continuous flow setup could enable a more efficient and cost-effective large-scale production process compared to conventional batch methods.

Immobilized Catalysts and Enzymes: A cornerstone of flow chemistry is the use of immobilized catalysts. By immobilizing a chiral catalyst or an enzyme onto a solid support and packing it into a column, the catalyst can be easily separated from the product stream and reused over extended periods. researchgate.net This approach has been successfully demonstrated for transaminases, where whole E. coli cells overexpressing the enzyme are immobilized on beads for use in packed-bed reactors. researchgate.net Such a system could be designed for the continuous stereoselective synthesis of this compound, significantly reducing downstream processing costs and catalyst waste. acs.org The integration of in-line purification and separation technologies could further streamline the manufacturing process, leading to a highly automated and efficient production platform.

Exploration of New Chemical Space through Derivatization and Functionalization

This compound serves as a versatile chiral scaffold for the synthesis of more complex molecules. Future research will involve the systematic exploration of its chemical reactivity to generate novel derivatives with unique properties. This exploration of "new chemical space" is crucial for discovering new drug candidates, advanced materials, and molecular probes.

The primary amine and the methyl ester functionalities are key handles for derivatization.

N-Functionalization: The amino group can be readily acylated, sulfonated, or alkylated to introduce a wide range of functional groups. For instance, reacting it with various acyl chlorides or carboxylic acids would yield a library of N-acyl-β-amino esters, which are common structural motifs in peptidomimetics and biologically active compounds.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-3-Aminopentanoic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to the corresponding amino alcohol, (R)-3-aminopentan-1-ol, another valuable chiral building block.

These derivatization strategies allow for the creation of diverse molecular architectures from a single chiral starting material, significantly expanding the chemical space accessible for screening in drug discovery and materials science applications.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is set to revolutionize the development of catalytic processes. cas.cn These computational tools can dramatically accelerate the discovery and optimization of synthetic routes to molecules like this compound.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including yield and enantioselectivity. cam.ac.uknih.gov For instance, a model could predict the most effective chiral catalyst (from a virtual library) for the asymmetric synthesis of the target molecule, thereby reducing the need for extensive experimental screening. chemrxiv.org This data-driven approach allows researchers to prioritize experiments that are most likely to succeed.

AI/ML ApplicationRelevance to this compound SynthesisPotential Impact
Reaction Outcome Prediction Predict enantioselectivity of a new organocatalyst for the synthesis. cam.ac.uknih.govReduces experimental effort by prioritizing promising catalysts.
Catalyst Generality Assessment Use unsupervised ML to quantify how broadly a catalyst type can be applied. chemrxiv.orgIdentifies robust catalytic systems for β-amino ester synthesis.
Generative Models Propose novel chiral ligand structures for metal-catalyzed asymmetric hydrogenation. cas.cnAccelerates the discovery of new, highly efficient catalysts.
Closed-Loop Optimization Integrate AI with robotic synthesis to rapidly find optimal reaction conditions. cas.cnEnables fully automated and intelligent process development.

Q & A

Q. What are the standard synthetic routes for (R)-Methyl 3-Aminopentanoate, and how can reaction conditions be optimized for yield?

Methodological Answer : The synthesis typically involves esterification and amination steps. For example, methyl 3-oxopentanoate (a precursor) can be synthesized via acid-catalyzed esterification of 3-oxopentanoic acid with methanol (60% yield under reflux with SOCl₂) . Subsequent reductive amination using sodium borohydride (NaBH₄) and BF₃·OEt₂ in THF (99% yield) introduces the amine group. Optimization includes:

  • Temperature control : Reflux conditions for esterification (60–80°C).
  • Catalyst selection : Lewis acids like BF₃ enhance stereochemical control during amination.
  • Solvent polarity : THF improves reagent solubility compared to toluene .

Q. How can researchers validate the enantiomeric purity of this compound?

Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic mixture. Confirmation via optical rotation ([α]D²⁵ = +15° to +20° in methanol) and circular dichroism (CD) spectroscopy ensures >98% enantiomeric excess (ee) .

Advanced Research Questions

Q. How do conflicting reports on the compound’s stability in aqueous solutions arise, and how can they be resolved?

Methodological Answer : Discrepancies often stem from pH variations or trace metal contaminants. For example:

  • pH-dependent degradation : Hydrolysis accelerates below pH 4 (ester cleavage) or above pH 8 (amine oxidation).
  • Metal ions : Fe³⁺ or Cu²⁺ catalyze decomposition (monitored via LC-MS).
    Resolution : Conduct stability studies under controlled conditions (buffered solutions, inert atmosphere) and validate via kinetic modeling .

Q. What advanced spectral techniques are critical for characterizing this compound’s structure and interactions?

Methodological Answer :

  • NMR : ¹H NMR (δ 1.2–1.4 ppm for CH₃, δ 3.6 ppm for OCH₃) and ¹³C NMR (δ 170–175 ppm for ester C=O).
  • IR : Peaks at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : ESI-MS (m/z 130.14 [M+H]⁺) confirms molecular weight .
  • X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals .

Q. How can researchers address low reproducibility in biological activity assays involving this compound?

Methodological Answer : Variability often arises from:

  • Solubility issues : Use DMSO stocks (<1% v/v) with sonication.
  • Metabolic instability : Include esterase inhibitors (e.g., PMSF) in cell-based assays.
  • Batch variability : Validate purity via orthogonal methods (HPLC, NMR) before assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.